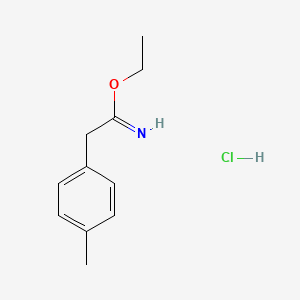

![molecular formula C19H10Cl2F3N3 B2963689 2-(3,4-Dichlorophenyl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine CAS No. 477848-56-9](/img/structure/B2963689.png)

2-(3,4-Dichlorophenyl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

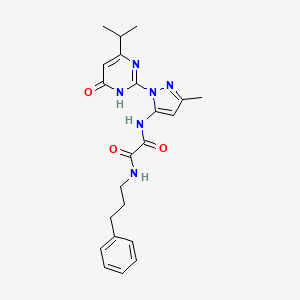

The compound “2-(3,4-Dichlorophenyl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine” is a pyrazolo[1,5-a]pyrimidine derivative . Pyrazolo[1,5-a]pyrimidines are a class of compounds that have been studied for their diverse biological activities .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a related compound, 3-(2,4-dichlorophenyl)-2-phenyl-5-(p-tolyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine, was synthesized by condensation of 4,4,4-trifluoro-1-(p-tolyl)butane-1,3-dione with 4-(2,4-dichlorophenyl)-3-phenyl-1H-pyrazol-5-amine .Molecular Structure Analysis

The molecular structure of this compound, as with other pyrazolo[1,5-a]pyrimidines, includes a pyrazolo[1,5-a]pyrimidine core, which is a bicyclic structure with nitrogen atoms at the 1 and 5 positions .Aplicaciones Científicas De Investigación

Cancer Treatment

This compound has been studied for its potential in cancer treatment due to its ability to inhibit CDK2, a target for selective tumor cell treatment. Small molecules featuring pyrazolo[1,5-a]pyrimidine scaffolds have shown superior cytotoxic activities against various cancer cell lines .

Estrogen Receptor Activities

It has been used to distinguish the activities of the two estrogen receptors, ERα and ERβ. While ERα enhances tumor cell growth, ERβ suppresses it. This compound helps in understanding these opposite effects .

Hypoglycemic Augmentation

It blocks hypoglycemic augmentation of norepinephrine in the hypothalamic arcuate, which is significant in understanding and potentially treating metabolic disorders .

Antibacterial Activity

A library of pyrazolo[1,5-a]pyrimidine derivatives exhibited higher antibacterial activity than standard drugs against both Gram-negative and Gram-positive bacteria strains .

Optical Applications

Pyrazolo[1,5-a]pyrimidines have been identified as strategic compounds for optical applications due to their simpler and greener synthetic methodology and tunable photophysical properties .

Inhibition of Bruton Kinase

This compound is a reversible inhibitor of Bruton Kinase (BTK), which is a major therapeutic target for B-cell-driven malignancies .

Propiedades

IUPAC Name |

2-(3,4-dichlorophenyl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H10Cl2F3N3/c20-13-7-6-12(8-14(13)21)16-10-18-25-15(11-4-2-1-3-5-11)9-17(19(22,23)24)27(18)26-16/h1-10H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTDKYMJNUDWKSQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC3=CC(=NN3C(=C2)C(F)(F)F)C4=CC(=C(C=C4)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H10Cl2F3N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[5-(4-Bromophenyl)-3-(2,3-dimethoxyphenyl)-3,4-dihydropyrazol-2-yl]-2-(1-ethylindol-3-yl)sulfanylethanone](/img/structure/B2963607.png)

![4-(N,N-diethylsulfamoyl)-N-(5-oxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2963612.png)

![[(1-Cyanocyclopentyl)carbamoyl]methyl 2-(2,4,6-trimethylphenoxy)acetate](/img/structure/B2963615.png)

![1-((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(1-methyl-1H-indol-3-yl)ethanone](/img/structure/B2963617.png)

![4-Carbamoyl-2-[3-(trifluoromethyl)benzenesulfonamido]butanoic acid](/img/structure/B2963619.png)

![2-[4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl]-3-methylquinoxaline](/img/structure/B2963620.png)